6β-Methoxy-3,5-cycloandrost-15-en-17-one
Description
Properties
CAS No. |
1309594-70-4 |
|---|---|
Molecular Formula |
C₂₀H₂₈O₂ |
Molecular Weight |
300.44 |
Origin of Product |
United States |
Chemical Reactions Analysis
6β-Methoxy-3,5-cycloandrost-15-en-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6β-Methoxy-3,5-cycloandrost-15-en-17-one has several scientific research applications, including:
Cancer Research: It is used as a reference standard in cancer research due to its bioactive properties.
Chemistry: It serves as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: It is used in studies related to steroid hormone activity and metabolism.
Mechanism of Action
The mechanism of action of 6β-Methoxy-3,5-cycloandrost-15-en-17-one involves its interaction with steroid hormone receptors and enzymes. It is a derivative of Abiraterone, a known inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), which is involved in steroidogenesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which are critical for the growth of certain types of cancer cells.
Comparison with Similar Compounds
Structural Features and Stability
3α,5α-Cyclo-6β-Methoxyandrostan-17-one
- Key Differences : Shares the 3,5-cyclo ring and 6β-methoxy group but lacks the C-15 double bond.
- Stability: During gas-liquid chromatography (GLC) at 245°C, this compound undergoes partial pyrolysis, losing methanol to form 3α,5α-cycloandrost-6-en-17-one .
- Mass Spectrometry : Distinct fragmentation patterns (e.g., strong m/e 270 peak) differentiate it from androsta-3,5-dien-17-one, highlighting the stabilizing role of the cyclo ring .
3β,5-Dihydroxy-6β,7β;15β,16β-Dimethylene-5β-Androstan-17-one
- Key Differences : Replaces the methoxy group with hydroxyls at 3β and 5β and introduces dimethylene bridges at 6β,7β and 15β,16β.
- Solubility : Hydroxyl groups may enhance hydrophilicity, contrasting with the hydrophobic methoxy group in 6β-methoxy-3,5-cycloandrost-15-en-17-one .
16-Bromo-6β-Methoxy-3,5-cycloandrost-16-en-17-yl Pyridine
- Key Differences : Bromine at C-16 and a pyridine ring at C-15.
- Electronic Effects : Bromine increases molecular weight (442.43 vs. ~316–316.43 for other analogs) and may alter electronic properties.
- Clinical Relevance : As an Abiraterone impurity, it highlights the impact of halogenation and heterocyclic substitutions on cytochrome P450 inhibition .
Functional Group Impact on Bioactivity
Methoxy vs. Hydroxyl Groups
- 3β/5β-Hydroxyl () : Increases hydrogen-bonding capacity, favoring interactions with hydrophilic targets (e.g., enzymes or receptors).
Double Bond Position
- C-15 Double Bond : Present in this compound but absent in analogs like 3α,5α-cycloandrost-6-en-17-one. This may influence metabolic pathways or receptor binding.
Solubility and Pharmacokinetics
Preparation Methods
Oxidative Cleavage and Cyclization
Progesterone derivatives undergo oxidative cleavage using sodium periodate (NaIO₄) and potassium permanganate (KMnO₄) in isopropyl alcohol under reflux conditions to yield 1,2-diketone intermediates. This step, achieving yields up to 89%, facilitates subsequent azacyclization. Treatment with ammonium acetate in acetic acid generates the 4-azapregnene core, a common intermediate in steroidal syntheses.
The 3,5-cyclo structure is introduced via acid-catalyzed cyclization. For example, treatment of 4-azapregn-4-ene-3,20-dione with hydrochloric acid in methanol induces ring closure, forming the 3,5-cycloandrostane skeleton. This step is critical for stabilizing the A-ring conformation, which influences the stereochemical outcome of subsequent methoxylation.
The introduction of the 6β-methoxy group necessitates careful control of reaction conditions to avoid epimerization or over-oxidation. Two primary methodologies have been documented:
Epoxide Ring-Opening with Methoxide
B-norsteroidal 5-enes, such as B-norandrost-5-en-17-one, are treated with hypobromous acid (HOBr) to form 5α,6α-bromohydrin intermediates. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) generates a 5,6-epoxide, which undergoes nucleophilic attack by methoxide ions (CH₃O⁻) in methanol. This stereospecific ring-opening yields the 6β-methoxy derivative with >80% regioselectivity.
Key Reaction Conditions
-
Epoxidation: mCPBA (1.2 equiv), dichloromethane (DCM), 0°C → rt, 4 h
-
Methoxylation: NaOMe (2.0 equiv), MeOH, reflux, 6 h
Direct Methoxylation via Bromonium Ion Intermediates
An alternative approach involves the addition of bromine (Br₂) to the Δ¹⁵ double bond of 3,5-cycloandrost-15-en-17-one, forming a bromonium ion intermediate. Quenching with methanol in the presence of silver acetate (AgOAc) directs anti-addition, yielding the 6β-methoxy-16-bromo derivative. Reductive debromination using zinc dust in acetic acid affords the final product.
Yield Optimization Data
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromonium ion formation | Br₂ (1.1 equiv), DCM | 75 |
| Methanol quenching | MeOH, AgOAc (1.5 equiv) | 68 |
| Debromination | Zn, HOAc, 50°C | 82 |
Aldol Condensation for Side-Chain Functionalization
The 17-keto group of the steroidal backbone serves as a site for further modification. Aldol condensation with aromatic aldehydes in alkaline ethanol introduces arylidene groups, enhancing biological activity. For this compound, this step is optional but demonstrated in related compounds:
General Procedure
-
Dissolve 4-azapregn-4-ene-3,20-dione (1.0 equiv) in ethanol.
-
Add aldehyde (1.2 equiv) and potassium hydroxide (KOH, 0.1 equiv).
-
Stir at room temperature for 12–24 h.
-
Isolate product via filtration and recrystallize from methanol.
Representative Yields for Analogous Compounds
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 21E-Benzylidene derivative | 40 |
| 4-Nitrobenzaldehyde | 21E-(4-Nitrophenyl) | 58 |
| Pyridine-3-carboxaldehyde | 21E-(Pyridin-3-yl) | 55 |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol. Structural validation employs:
-
¹H NMR : Distinct signals for 6β-methoxy (δ 3.25 ppm, singlet) and 3,5-cyclo protons (δ 5.45–5.60 ppm, multiplet).
-
IR Spectroscopy : C=O stretch at 1700–1750 cm⁻¹ (17-keto group).
-
Mass Spectrometry : Molecular ion peak at m/z 358.2 (M⁺) consistent with C₂₁H₃₀O₃.
Challenges and Optimization Strategies
Stereochemical Control
The 6β-methoxy configuration is thermodynamically favored due to reduced 1,3-diaxial interactions compared to the 6α-epimer. Solvent polarity and temperature critically influence selectivity:
Byproduct Mitigation
Backbone rearrangement products, such as B-norandrost-3,5-dien-17-one, may form during bromination steps. These are minimized by:
Scalability and Industrial Relevance
While lab-scale syntheses report milligram to gram quantities, industrial production requires optimization for cost and efficiency. Key considerations include:
Q & A
Q. What are the key synthetic protocols for 6β-Methoxy-3,5-cycloandrost-15-en-17-one?
Methodological Answer: The synthesis involves multi-step transformations starting from pregnane derivatives. A critical step is the formation of the 6β-methoxy-3α,5α-cyclo fragment. For example, tosylate intermediates (e.g., compound 50 ) undergo transesterification with methanol in the presence of CH₃COONa, yielding methyl esters (e.g., 51 ) in 85% efficiency. Subsequent alkaline hydrolysis converts esters to carboxylic acids (e.g., 52 ), which are further functionalized via reactions with triphenylphosphine and ethanolamine to generate oxazoline derivatives (e.g., 53 ) in 62% yield .
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Yield | Reference |
|---|---|---|---|
| 1 | Tosylate transesterification | 85% | |
| 2 | Alkaline hydrolysis | High | |
| 3 | Oxazoline formation | 62% |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Combined gas-liquid chromatography–mass spectrometry (GLC-MS) is critical. During GLC analysis at 245°C, the 6β-methoxy derivative may undergo partial pyrolysis, producing 3α,5α-cycloandrost-6-en-17-one (M⁺ 270). This decomposition product is distinguishable from androsta-3,5-dien-17-one by its unique fragmentation pattern below m/e 270 .
Q. Key Analytical Observations
- Mass Spectrum : Strong m/e 270 peak (loss of methanol) .
- Fragmentation : Absence of ions characteristic of 3,5-dien-17-one derivatives .
Q. What storage conditions are recommended for steroidal derivatives like this compound?
Methodological Answer: While direct data on this compound is limited, structurally similar methoxy-androstane derivatives (e.g., 6-Methoxygramine) require storage below -20°C to prevent degradation . For long-term stability, inert atmospheres (N₂/Ar) and desiccants are advised.
Advanced Research Questions
Q. How does the 6β-methoxy group influence thermal stability during analytical testing?
Methodological Answer: The 6β-methoxy group enhances susceptibility to thermal decomposition. During GLC at 245°C, the methoxy moiety is eliminated as methanol, forming cycloandrostene derivatives (M⁺ 270). This contrasts with non-methoxy analogs (e.g., 3α,5α-cycloandrostane), which remain stable under identical conditions. Researchers must optimize GLC temperatures (<200°C) or use cold on-column injection to mitigate decomposition .
Q. Table 2: Thermal Stability Comparison
| Compound | Decomposition Product | Temperature Threshold |
|---|---|---|
| 6β-Methoxy-3,5-cycloandrostan-17-one | Cycloandrostene | 245°C |
| 3α,5α-Cycloandrostane | None | >300°C |
Q. What are the challenges in synthesizing enantiomerically pure this compound?
Methodological Answer: Stereochemical control at the 6β position is complicated by competing epimerization during transesterification. For example, methanolysis of tosylates (e.g., 50 ) can yield mixed 6α/6β methoxy products if reaction conditions (pH, temperature) are suboptimal. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for enantiomeric resolution .
Q. How do substituents at the 17-keto position affect biological activity?
Methodological Answer: The 17-keto group is critical for receptor binding. Modifications (e.g., 17-propionate esters) alter pharmacokinetics but reduce affinity for steroidogenic enzymes. Comparative studies with 3-Ethoxy-androsta-3,5-dien-17-one (a related analog) show that bulky 17-substituents decrease metabolic clearance by ~40% .
Q. What strategies resolve contradictions in mass spectral data for methoxy-androstane derivatives?
Methodological Answer: Discrepancies arise from isobaric decomposition products (e.g., cycloandrostene vs. dienone). To resolve this:
Use high-resolution MS (HRMS) to distinguish exact masses.
Compare fragment ion ratios (e.g., m/e 255 vs. m/e 270).
Validate with synthetic standards of proposed decomposition products .
Q. How can researchers optimize yields in oxazoline derivatization reactions?
Methodological Answer: Yields depend on the stoichiometry of triphenylphosphine and ethanolamine. A 1:1.2 molar ratio of acid (52 ) to ethanolamine maximizes oxazoline formation (62% yield). Excess ethanolamine leads to side reactions (e.g., over-alkylation), reducing purity to <90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
